2,3,4,5-Tetraacetyloxyhexanedioic acid
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Overview
Description
2,3,4,5-Tetraacetyloxyhexanedioic acid, also known as THA, is a chemical compound that has been studied for its potential applications in scientific research. THA is a derivative of the naturally occurring compound, malic acid, and has been synthesized through various methods.
Mechanism Of Action
The mechanism of action of 2,3,4,5-Tetraacetyloxyhexanedioic acid involves its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, 2,3,4,5-Tetraacetyloxyhexanedioic acid increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical And Physiological Effects
2,3,4,5-Tetraacetyloxyhexanedioic acid has been shown to have various biochemical and physiological effects, including the ability to increase acetylcholine levels in the brain, improve memory and learning, and have potential neuroprotective effects. 2,3,4,5-Tetraacetyloxyhexanedioic acid has also been shown to have antioxidant properties and may have implications for treating oxidative stress-related disorders.
Advantages And Limitations For Lab Experiments
2,3,4,5-Tetraacetyloxyhexanedioic acid has advantages and limitations for lab experiments. One advantage is its ability to increase acetylcholine levels in the brain, which can improve cognitive function and memory. 2,3,4,5-Tetraacetyloxyhexanedioic acid also has potential neuroprotective effects and antioxidant properties. However, 2,3,4,5-Tetraacetyloxyhexanedioic acid has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
For research on 2,3,4,5-Tetraacetyloxyhexanedioic acid include further exploration of its potential applications in treating cognitive disorders such as Alzheimer's disease, as well as its potential neuroprotective effects. Additional research is also needed to determine the safety and efficacy of 2,3,4,5-Tetraacetyloxyhexanedioic acid and its potential use in clinical settings. Further studies are also needed to explore the mechanism of action of 2,3,4,5-Tetraacetyloxyhexanedioic acid and its effects on other neurotransmitters and brain functions.
Synthesis Methods
2,3,4,5-Tetraacetyloxyhexanedioic acid can be synthesized through various methods, including the reaction of malic acid with acetic anhydride in the presence of a catalyst. Another method involves the reaction of maleic anhydride with acetic anhydride in the presence of a catalyst, followed by hydrolysis to yield 2,3,4,5-Tetraacetyloxyhexanedioic acid. 2,3,4,5-Tetraacetyloxyhexanedioic acid can also be synthesized through the reaction of diethyl malate with acetic anhydride in the presence of a catalyst.
Scientific Research Applications
2,3,4,5-Tetraacetyloxyhexanedioic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2,3,4,5-Tetraacetyloxyhexanedioic acid has been shown to increase acetylcholine levels in the brain, which may have implications for treating cognitive disorders such as Alzheimer's disease. 2,3,4,5-Tetraacetyloxyhexanedioic acid has also been studied for its potential neuroprotective effects and its ability to improve memory and learning in animal models.
properties
CAS RN |
5469-75-0 |
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Product Name |
2,3,4,5-Tetraacetyloxyhexanedioic acid |
Molecular Formula |
C14H18O12 |
Molecular Weight |
378.28 g/mol |
IUPAC Name |
2,3,4,5-tetraacetyloxyhexanedioic acid |
InChI |
InChI=1S/C14H18O12/c1-5(15)23-9(11(13(19)20)25-7(3)17)10(24-6(2)16)12(14(21)22)26-8(4)18/h9-12H,1-4H3,(H,19,20)(H,21,22) |
InChI Key |
RITGLGZGMSTJIQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C(C(C(=O)O)OC(=O)C)OC(=O)C)C(C(=O)O)OC(=O)C |
Canonical SMILES |
CC(=O)OC(C(C(C(=O)O)OC(=O)C)OC(=O)C)C(C(=O)O)OC(=O)C |
Origin of Product |
United States |
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